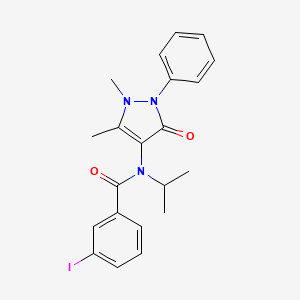![molecular formula C11H22O2Si B14416300 (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol CAS No. 81939-25-5](/img/structure/B14416300.png)
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is a chemical compound with a unique structure that includes a cyclopentene ring substituted with a tert-butyl(dimethyl)silyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The cyclopentene ring can be introduced through various methods, including cyclization reactions or the use of pre-formed cyclopentene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
化学反応の分析
Types of Reactions
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce various alcohols.
科学的研究の応用
Chemistry
In chemistry, (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its reactivity can be harnessed to create bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
作用機序
The mechanism of action of (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the silyl group provides steric protection. These interactions can influence the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
Cyclopent-2-en-1-ol: Lacks the silyl protecting group, making it more reactive.
tert-Butyl(dimethyl)silyl-protected alcohols: Similar in terms of protection but differ in the core structure.
Uniqueness
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is unique due to the combination of the cyclopentene ring and the silyl protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
81939-25-5 |
|---|---|
分子式 |
C11H22O2Si |
分子量 |
214.38 g/mol |
IUPAC名 |
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10-/m1/s1 |
InChIキー |
VRSPJPYUHXNQHT-NXEZZACHSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C=C1)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




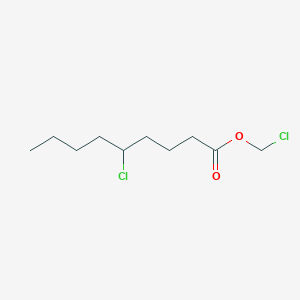
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
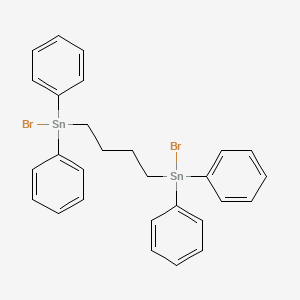
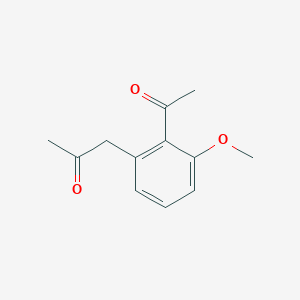

![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
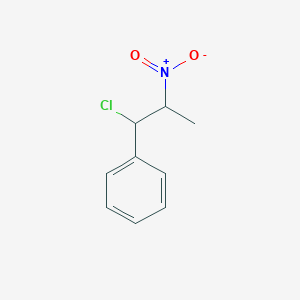
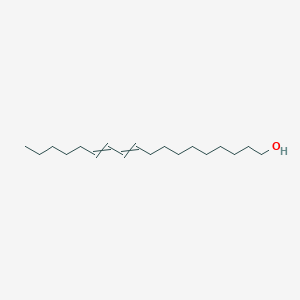
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
